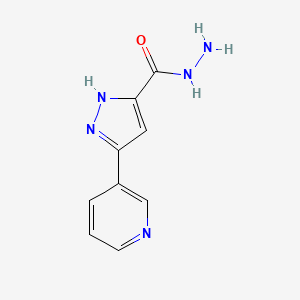

5-(ピリジン-3-イル)-1H-ピラゾール-3-カルボヒドラジド

概要

説明

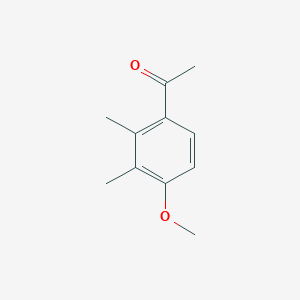

Pyridine-based compounds, such as the one you’re asking about, are often used in the field of medicinal chemistry research . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA .

Synthesis Analysis

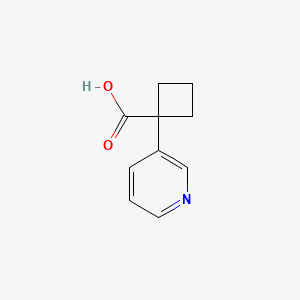

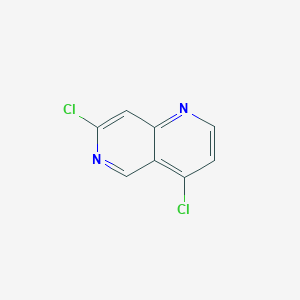

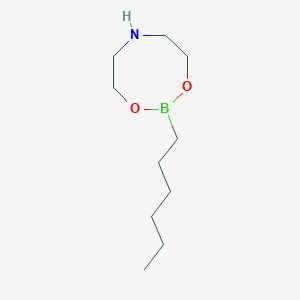

The synthesis of pyridine-based compounds often involves reactions with other organic compounds . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of related compounds, such as 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, was determined by a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s also a key solvent and reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride, were evaluated using a differential scanning calorimeter .科学的研究の応用

ヘテロ環式化合物の合成

ピラゾロピリジンは、5-(ピリジン-3-イル)-1H-ピラゾール-3-カルボヒドラジドを含む、ヘテロ環式化合物の合成において重要な役割を果たします。 これらの構造は、その反応性と導入できる置換パターンの多様性により、複雑な分子の構築における重要な中間体として頻繁に使用されます .

生物医学的用途

ピラゾロピリジンの生物医学的用途は多岐に渡ります。これらの化合物は、アデニンやグアニンなどのプリン塩基との構造的類似性により、幅広い生物学的標的をターゲットにするために使用されてきました。 これは、プリン関連の生物学的経路を調節することを目的とした薬物設計において、これらの化合物を貴重な存在にしています .

キナーゼ阻害

いくつかのピラゾロピリジン誘導体は、キナーゼ阻害剤として作用することが明らかになっています。これらの化合物は、細胞分裂、代謝、アポトーシスを調節するシグナル伝達経路において重要な役割を果たす様々なキナーゼの活性を阻害することができます。 この用途は、特にがん治療薬の開発において重要です .

医薬塩の形成

ピラゾロピリジンが医薬的に関連する安定な塩を形成できることは、別の重要な用途です。 これらの塩は、塩基形態に比べて、溶解性、安定性、生物学的利用能が向上しており、製剤に適しています .

合成化学のビルディングブロック

5-(ピリジン-3-イル)-1H-ピラゾール-3-カルボヒドラジドなどの化合物は、合成化学におけるビルディングブロックとして役立ちます。 これらの化合物は、より大きな分子に特定の官能基を導入することができ、それにより目的の用途に合わせて化学的性質を変えることができます.

抗酸化剤および抗炎症剤

ピラゾロピリジンを抗酸化剤および抗炎症剤として使用することについても研究が進められています。 酸化ストレスと炎症反応を調節する能力により、これらのプロセスが調節されていない疾患の治療薬候補となっています .

新規ピリミジン誘導体の開発

ピラゾロピリジンは、新規ピリミジン誘導体の合成のための出発化合物として使用されます。 これらの誘導体は、潜在的な治療薬や材料科学など、様々な用途があります .

分子間相互作用の研究

ピラゾロピリジン誘導体の結晶における分子間相互作用の研究は、分子集合を支配する力についての洞察を提供します。 この知識は、新しい材料の設計や、薬物と受容体の相互作用の理解に不可欠です .

作用機序

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, thereby affecting cell cycle progression .

Biochemical Pathways

Related compounds have been found to affect the nicotine metabolism pathway in bacteria

Pharmacokinetics

The gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, has been reported for similar compounds

Result of Action

Related compounds have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer properties .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are essential for cell cycle regulation and signal transduction pathways . The compound’s interaction with these enzymes often results in the inhibition of their activity, thereby affecting downstream signaling pathways and cellular functions.

Cellular Effects

The effects of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by inhibiting CDK2 and disrupting the cell cycle . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs and RTKs, leading to their inhibition . This binding prevents the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, although it may undergo degradation over time, particularly in the presence of light and oxygen . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide vary with different dosages. Low doses of the compound have been found to inhibit tumor growth effectively, while higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion transporters (OATs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, binding proteins within the cytoplasm and nucleus help in its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability, directing it to specific organelles or compartments within the cell.

特性

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-12-9(15)8-4-7(13-14-8)6-2-1-3-11-5-6/h1-5H,10H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHULBWWFJFVPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705217 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23424-35-3 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

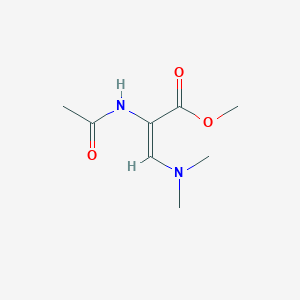

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

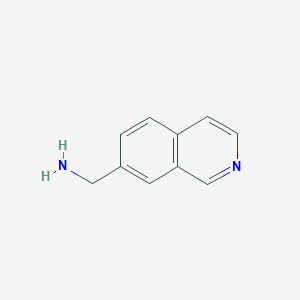

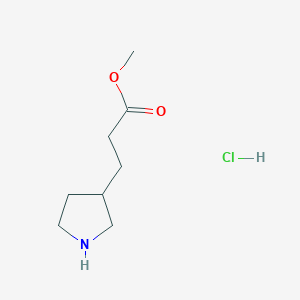

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)